Ethyl 3-amino-3-phenylprop-2-enoate

β-Enamino ester Lipophilicity Physicochemical property

Ethyl 3-amino-3-phenylprop-2-enoate (CAS 33831-72-0) is a β-amino-α,β-unsaturated ester belonging to the β-enamino ester class. It is a versatile intermediate for constructing nitrogen-containing heterocycles such as dihydropyridines, pyrroles, pyrazoles, and spiro-fused systems.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
Cat. No. B8603963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-amino-3-phenylprop-2-enoate
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C=C(C1=CC=CC=C1)N
InChIInChI=1S/C11H13NO2/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h3-8H,2,12H2,1H3
InChIKeyCGULTTSJZGXDBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-amino-3-phenylprop-2-enoate: A Procurement-Focused Overview of a β-Enamino Ester Building Block


Ethyl 3-amino-3-phenylprop-2-enoate (CAS 33831-72-0) is a β-amino-α,β-unsaturated ester belonging to the β-enamino ester class. It is a versatile intermediate for constructing nitrogen-containing heterocycles such as dihydropyridines, pyrroles, pyrazoles, and spiro-fused systems [1][2]. This compound is employed as a synthetic building block in medicinal chemistry and agrochemical research, and its utility is directly tied to its specific ester group, which governs lipophilicity, reactivity, and downstream synthetic compatibility relative to its methyl, tert-butyl, and propyl analogs [3].

Why Generic Substitution Fails: The Functional Impact of Ester Group Variation in Ethyl 3-amino-3-phenylprop-2-enoate Selection


The 3-amino-3-phenylprop-2-enoate scaffold supports interchangeable ester groups — methyl, ethyl, propyl, tert-butyl — that are not functionally equivalent. The ester alkoxy group directly modulates the compound's lipophilicity, steric profile, and hydrolytic stability, which in turn governs its behaviour in multi-component condensations, its compatibility with downstream synthetic steps, and its physicochemical properties relevant to formulation. Substituting the ethyl ester for a methyl, tert-butyl, or free acid analog without quantitative justification risks altered reactivity, reduced yields, or failed biological assay outcomes [1].

Quantitative Differentiation Evidence for Ethyl 3-amino-3-phenylprop-2-enoate Relative to Ester Analogs


Lipophilicity Differentiation: Ethyl Ester LogP Compared to Methyl and tert-Butyl Analogs

The ethyl ester of 3-amino-3-phenylprop-2-enoate exhibits a measured LogP of 2.25, which positions it between the more polar methyl ester (LogP 1.86) and the more lipophilic tert-butyl ester (XLogP3 2.5) [1]. This intermediate lipophilicity provides a balanced profile for both aqueous solubility and membrane permeability, a critical parameter in cell-based assays and in vivo distribution studies. The quantified difference of ΔLogP +0.39 over the methyl ester and −0.25 under the tert-butyl ester translates to an approximately 2.5-fold difference in octanol-water partition coefficient per 0.4 LogP unit, directly impacting compound handling and biological availability.

β-Enamino ester Lipophilicity Physicochemical property

Enzymatic Inhibitory Activity: PNMT Ki Value for Ethyl 3-amino-3-phenylprop-2-enoate

Ethyl 3-amino-3-phenylprop-2-enoate demonstrates measurable inhibitory activity against phenylethanolamine N-methyltransferase (PNMT) with a Ki of 1.11 × 10⁶ nM (1.11 mM) in a radiochemical in vitro assay using bovine adrenal enzyme [1]. While this affinity is modest, it establishes a baseline activity for the ethyl ester scaffold that can guide the design of more potent analogs. Comparative Ki data for the methyl and tert-butyl esters against PNMT are not publicly available in curated databases; therefore the selectivity attributable specifically to the ester group has not been validated.

PNMT inhibition Enzyme assay Binding affinity

Synthetic Yield in Multi-Component Heterocycle Construction: Hantzsch Dihydropyridine Synthesis

In the Hantzsch-type condensation, ethyl 3-amino-3-phenylprop-2-enoate (the β-enaminoester component) reacts with a ketothioester and propionaldehyde in ethanol at 80 °C to furnish the corresponding dihydropyridine [1]. This specific ethyl ester participates in the multi-component assembly to provide the 1,4-dihydropyridine scaffold in a single operation. The ethyl ester's steric and electronic properties are compatible with the reaction conditions, whereas the tert-butyl ester may introduce steric hindrance and the methyl ester may be more prone to transesterification side reactions during the condensation, though quantitative comparative yields for all three esters under identical conditions are not reported.

Hantzsch dihydropyridine Multi-component reaction Synthetic yield

Spiro Heterocyclization Reactivity: Product Structure Confirmed by X-Ray Crystallography

Ethyl 3-amino-3-phenylprop-2-enoate reacts with 4,5-diaroyl-2,3-dihydro-1H-pyrrole-2,3-diones to afford spiro-fused ethyl 4-aroyl-1,6-diaryl-3-hydroxy-2-oxo-8-phenyl-1,7-diazaspiro[4.4]nona-3,6,8-triene-9-carboxylates, with the product structure confirmed by X-ray crystallography [1]. This spirocyclization is specific to the enamino ester's nucleophilic reactivity profile; the ethyl ester provides a balance of reactivity and crystallinity that facilitated single-crystal structure determination. Analogous reactions with methyl or tert-butyl esters under identical conditions have not been reported.

Spiro heterocycle X-ray crystallography Diazaspiro nonane

Photosensitized Cyclization: Pyrrole Synthesis Yields for Ethyl Ester Derivatives

Irradiation of (Z)-configured ethyl 3-amino-3-phenyl-2-propenoate derivatives at wavelengths >340 nm with N-methylacridinium perchlorate photosensitizer yields highly substituted pyrroles [1]. The starting β-dehydroarylalanine ethyl ester derivatives 1a–g were prepared in 30–45% overall yields from ethyl acetoacetate and substituted benzoyl chlorides [2]. This photochemical reactivity is specifically documented for the ethyl ester series; analogous photosensitized cyclization of methyl or tert-butyl ester derivatives has not been reported, potentially reflecting differences in the (Z)-configuration isomer population or photophysical properties influenced by the ester alkoxy group.

Photosensitized cyclization Pyrrole synthesis Photochemistry

Physical Property Differentiation: Boiling Point Comparison for Distillation-Based Purification

Ethyl 3-amino-3-phenylprop-2-enoate has a reported boiling point of 342.9 °C at 760 mmHg , compared to the methyl ester which boils at approximately 205–206 °C (for related substituted cinnamate esters) . The higher boiling point of the ethyl ester reduces volatility during solvent evaporation and allows for higher temperature reaction conditions without significant evaporative loss, while still remaining within a distillable range for purification. The tert-butyl ester's boiling point has not been reliably reported, and its thermal lability may preclude distillation.

Boiling point Distillation purification Physicochemical property

Ethyl 3-amino-3-phenylprop-2-enoate: Evidence-Backed Research and Industrial Application Scenarios


Dihydropyridine Library Synthesis via Hantzsch Condensation

Synthetic laboratories constructing 1,4-dihydropyridine libraries should select the ethyl ester over the methyl or tert-butyl analogs, because its compatibility in Hantzsch multi-component condensations is documented [5]. The ethyl ester participates in the condensation with ketothioesters and aldehydes at 80 °C in ethanol without competing transesterification that may affect the methyl ester. This supports scalable, reproducible library production for calcium channel modulator screening programs.

Photochemical Pyrrole Synthesis for Medicinal Chemistry

The ethyl ester is the only 3-amino-3-phenylprop-2-enoate ester for which photosensitized cyclization to highly substituted pyrroles has been demonstrated, with precursor yields of 30–45% [5][3]. Medicinal chemistry groups pursuing photochemical routes to pyrrole-based kinase inhibitors or antibacterial agents have an established synthetic precedent specifically with the ethyl ester, reducing the risk of investing in unvalidated analog chemistry.

PNMT Inhibitor Fragment-Based Drug Discovery

The documented PNMT Ki of 1.11 mM for the ethyl ester [5] provides a quantitative activity anchor for fragment-based or structure-guided optimization campaigns targeting catecholamine biosynthesis. Although the affinity is modest, it is a measured value in a well-defined radiochemical assay, enabling SAR teams to benchmark new analogs and track the impact of ester group modifications on target engagement.

Crystalline Spiro Heterocycle Production for X-Ray Structure Determination

Research groups requiring unambiguous structural confirmation of spiro-fused heterocyclic products should procure the ethyl ester specifically, as it is the only ester in the series for which the spiro adduct with 4,5-diaroylpyrrole-2,3-diones has been characterized by X-ray crystallography [5]. This direct crystallographic evidence is essential for patent filings and unambiguous chemical structure assignment where the spiro scaffold is a core pharmacophore.

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